molecular formula C81H124F3N5O28 B156440 Vipsogal CAS No. 139163-20-5

Vipsogal

Katalognummer B156440
CAS-Nummer: 139163-20-5
Molekulargewicht: 1672.9 g/mol
InChI-Schlüssel: BFBXIVVNAOCSJM-JQQZISSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vipsogal is a medication that contains several active ingredients: Betamethasone Dipropionate, Fluocinonide, Gentamicin Sulfate, Salicylic Acid, and Vitamin B5 (Panthenol) . It is used in the treatment of various skin conditions .

Wissenschaftliche Forschungsanwendungen

Therapy of Psoriasis

Vipsogal has been demonstrated to be effective in the treatment of psoriasis. A study conducted by Skripkin IuK et al. (1990) on 205 patients with psoriasis showed that Vipsogal was fairly effective in treating this condition, leading to recommendations for its inclusion in the complex of drugs used for psoriasis therapy (Skripkin IuK et al., 1990).

Vasoactive Intestinal Polypeptide (VIP) in Physiological and Pathological Roles

Several studies have explored the diverse roles of Vasoactive Intestinal Polypeptide (VIP), which is related to Vipsogal:

  • Neurotransmitter Role in Gastrointestinal Tract : Fahrenkrug J. et al. (1978) studied the release of VIP in the gastrointestinal tract, suggesting its role as a neurotransmitter in this system (Fahrenkrug J. et al., 1978).

  • Immunomodulation : VIP's potential in immunomodulation has been highlighted in a review by Delgado M. et al. (2004), emphasizing its evolving role from a hormone to a novel agent for modifying immune function (Delgado M. et al., 2004).

  • Therapeutic Potential in Inflammatory Disease : The therapeutic potential of VIP in inflammatory diseases has been explored by Smalley S. et al. (2009), focusing on its effects on innate immune cell function (Smalley S. et al., 2009).

  • Gastrointestinal System Impact : Iwasaki M. et al. (2019) discussed the impact of VIP on gastrointestinal function and diseases, including its role in ion secretion, nutrient absorption, and gut motility (Iwasaki M. et al., 2019).

  • Role in Experimental Autoimmune Encephalomyelitis : VIP's role in suppressing Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis, was demonstrated by Li H. et al. (2006), highlighting its anti-inflammatory and immunoregulatory properties (Li H. et al., 2006).

Eigenschaften

IUPAC Name

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXIVVNAOCSJM-JQQZISSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H124F3N5O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipsogal

CAS RN

139163-20-5
Record name Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4
Citations
S IuK, S IIa, AA Kubanov, K OIa - Vestnik Dermatologii i Venerologii, 1990 - europepmc.org
… [Vipsogal in the therapy of psoriasis]. … A new external drug, vipsogal, manufactured by Galenika, Yugoslavia, was used in therapy of 205 patients suffering from psoriasis. The …
Number of citations: 2 europepmc.org
ATC Vet—QR02AB30 - drugfuture.com
NOTE. The name gramicidin was formerly applied to tyrothricin. Pharmacopoeias. In Eur.(see p. vii), Jpn, and US. Ph. Eur. 6.2 (Gramicidin). It consists of a family of antimicrobial linear …
Number of citations: 2 www.drugfuture.com
IV Khamaganova - Vestnik Dermatologii i Venerologii, 1989 - europepmc.org
Aurobin ointment has been used for the treatment of scleroderma foci localized on the external genitals. Combined therapy including aurobin has been fairly effective. Clinical …
Number of citations: 2 europepmc.org
AL MASHKILLEISON… - VESTNIK …, 1991 - … PETROVERIGSKII PER 6-8, K-142 …
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.